4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Studies
Some novel fluorophores, closely related structurally to the compound , have been designed, synthesized, and characterized. These fluorophores demonstrated good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides when attached to oligodeoxyribonucleotides through covalent attachment, indicating potential applications in bioimaging and molecular biology (Singh & Singh, 2007).
Molecular Interactions and Inhibition Studies
A novel series of compounds structurally similar to 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide was designed to improve selectivity towards druggable isoforms by introducing additional hydrophobic/hydrophilic functionalities. These compounds exhibited remarkable inhibition for certain isoforms of human carbonic anhydrases, providing insights into nonpolar contacts for this class of inhibitors (Bruno et al., 2017).
Antiviral and Antimalarial Activity
Derivatives of compounds with similar structural features have been synthesized and evaluated for their anti-dengue virus activity. Among these, certain derivatives exhibited significantly more active anti-DENV-2 activity than ribavirin, suggesting potential as antiviral agents (Lee et al., 2017). Moreover, analogues of tebuquine, a 4-aminoquinoline, have been developed and tested against strains of Plasmodium falciparum, highlighting the significance of fluorination and structural modification in enhancing antimalarial activity (O’Neill et al., 1997).
Discovery of Novel Compounds with Potential Therapeutic Applications
Research has also led to the discovery of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. This research underscores the importance of structural modification in discovering compounds with enhanced efficacy against cancer (Alqasoumi et al., 2010).
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWCIPWKJBHBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.